molecular formula C14H18O B13222796 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

Cat. No.: B13222796
M. Wt: 202.29 g/mol
InChI Key: ZZUHHOKKVSGDTK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane is a synthetically derived oxabicyclic compound featuring a central epoxycycloheptane core structure. This scaffold is of significant interest in organic synthesis and medicinal chemistry research, particularly as a versatile molecular building block or a potential precursor for the development of novel pharmacologically active molecules. Compounds based on the 7-oxabicyclo[4.1.0]heptane structure are investigated for their potential biological activities, which may include anticancer properties, as suggested by studies on essential oils from natural sources like myrrh and frankincense that contain complex terpenoid structures . The presence of the phenyl and methyl substituents on this oxabicyclic framework influences its stereochemistry and physical properties, making it a valuable intermediate for exploring structure-activity relationships. Researchers utilize this compound in the synthesis of more complex molecules, study its reactivity due to the strained epoxy ring, and investigate its potential application as a biomarker or in the development of new therapeutic agents, an area of growing focus in chemical biology . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Disclaimer: The specific biological activities and mechanisms of action mentioned are based on research into structurally related compound classes and are provided for informational context to suggest potential research directions. They are not confirmed properties of this compound itself.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3,5-dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C14H18O/c1-10-8-11(2)13-14(9-10,15-13)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9H2,1-2H3

InChI Key

ZZUHHOKKVSGDTK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(C1)(O2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Cyclopropanation of 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane Precursors

A common synthetic route involves the intramolecular cyclopropanation of alkenyl ethers or enynes bearing 3,5-dimethyl and 1-phenyl substituents. The procedure generally includes:

  • Starting materials: Alkenyl or enyne precursors with phenyl and methyl substituents.
  • Catalysts: Transition metal catalysts such as gold(I) complexes, palladium catalysts, or copper iodide for Sonogashira cross-coupling steps.
  • Reaction conditions: Conducted under inert atmosphere (argon) to prevent oxidation, typically at room temperature or slightly elevated temperatures.
  • Work-up: Hydrolysis with saturated ammonium chloride solution, extraction with ethyl acetate, drying over magnesium sulfate, filtration, and concentration under reduced pressure.
  • Purification: Silica gel flash chromatography with petroleum ether/ethyl acetate mixtures to isolate the bicyclic product.

This method is supported by research involving asymmetric gold(I)-catalyzed synthesis of bicyclo[4.1.0]heptene derivatives, where the chiral gold complex (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2 was used to achieve stereoselectivity. The Sonogashira cross-coupling step is crucial for assembling the enyne intermediate before cyclopropanation.

Epoxidation Followed by Ring Closure

Another approach involves epoxidation of substituted alkenes followed by ring closure to form the bicyclic ether:

  • Catalysts: Organocatalysts such as 2,2,2-trifluoroacetophenone have been demonstrated to efficiently catalyze epoxidation of alkenes using hydrogen peroxide as a green oxidant.
  • Oxidants: Hydrogen peroxide (H2O2), which is environmentally friendly and produces water as the only byproduct.
  • Solvents: tert-Butyl alcohol (t-BuOH) has proven optimal for high yields.
  • Reaction parameters: Catalyst loading as low as 2 mol%, reaction times around 24 hours, and mild temperatures.
  • Yields: Quantitative or near-quantitative yields are achievable under optimized conditions.

This method benefits from the high selectivity and mild conditions, making it suitable for sensitive bicyclic ether formation. The epoxidation step can be tailored to substrates bearing 3,5-dimethyl and 1-phenyl substituents to generate the corresponding epoxides, which then undergo intramolecular ring closure to yield the target bicyclic compound.

Method Catalyst/Conditions Solvent Yield (%) Notes
Au(I)-Catalyzed Cyclopropanation (R)-4-MeO-3,5-(t-Bu)2-MeOBIPHEP-(AuCl)2, Ar atmosphere, RT Petroleum ether/ethyl acetate 85-95 Requires inert atmosphere, chromatography purification
Organocatalytic Epoxidation 2,2,2-Trifluoroacetophenone (2 mol%), H2O2 tert-Butyl alcohol >99 Green chemistry approach, mild conditions
  • The gold(I)-catalyzed method allows for asymmetric synthesis with high stereoselectivity, important for chiral applications.
  • The organocatalytic epoxidation method is notable for its environmental friendliness, using hydrogen peroxide as oxidant and low catalyst loadings.
  • Purification via silica gel chromatography is standard for both methods to achieve high purity.
  • The choice of solvent significantly affects yield; tert-butyl alcohol is superior in epoxidation reactions.
  • The presence of electron-donating or withdrawing groups on the phenyl ring can influence reaction efficiency and selectivity.

The preparation of this compound is effectively achieved via transition metal-catalyzed cyclopropanation of suitably substituted enyne precursors or via organocatalytic epoxidation followed by ring closure. Both methods offer high yields and can be optimized for stereoselectivity and environmental considerations. The choice of catalyst, solvent, and reaction conditions is critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane exerts its effects involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This reactivity is the basis for its potential biological activities.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane and related bicyclic compounds:

Compound Name Bicyclo System Heteroatoms Key Substituents Applications/Reactivity References
This compound [4.1.0] O Methyl, Phenyl Potential synthetic intermediate N/A
2,4-Diazabicyclo[4.1.0]heptane derivatives [4.1.0] 2N Uracil-derived groups Fused heterocycles; regioselective C-C bond formation in nucleoside chemistry
4-Thia-1-azabicyclo[3.2.0]heptane derivative [3.2.0] S, N Carboxylic acids, amido Antibiotics (e.g., penicillin-related structures); meets pharmacopeial crystallinity standards
7-Oxabicyclo[4.1.0]heptane, 3-Oxiranyl- (VCD) [4.1.0] O, epoxide Vinyl, epoxide Crosslinking agent in polymers; industrial hazard concerns
Azabicyclo[3.1.0]hexane-2,4-dione (Procymidone) [3.1.0] N Dichlorophenyl, methyl Agricultural fungicide

Key Analysis

Bicyclo System Variations
  • Ring Strain and Reactivity : The [4.1.0] system (target compound) exhibits distinct ring strain compared to smaller systems like [3.2.0] () or [3.1.0] (). Larger rings may favor nucleophilic substitutions or cycloadditions, whereas smaller systems like [3.2.0] are common in β-lactam antibiotics due to enhanced reactivity .
  • Nitrogen/Sulfur (): Nitrogen atoms enable hydrogen bonding (critical in pharmaceutical activity), while sulfur in thia-bicyclo systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) improves stability against enzymatic degradation in antibiotics .
Substituent Influence
  • Methyl groups at 3- and 5-positions likely reduce conformational flexibility, stabilizing the bicyclic core.
  • Epoxide () : The 3-oxiranyl substituent in vinyl cyclohexene dioxide (VCD) introduces high reactivity, making it useful in crosslinking polymers but also a health hazard due to mutagenicity .
  • Chlorinated Aryl Groups () : Dichlorophenyl substituents in procymidone enhance pesticidal activity by interacting with fungal sterol biosynthesis pathways .

Biological Activity

3,5-Dimethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16OC_{13}H_{16}O, with a molecular weight of approximately 192.27 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

1. Antimicrobial Activity

Several studies have indicated that bicyclic compounds similar to this compound exhibit antimicrobial properties. Research has shown that modifications in the bicyclic structure can enhance efficacy against various bacterial strains.

Compound Microbial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Results indicate significant cytotoxicity against certain types of cancer cells.

Cell Line IC50 (µM)
HeLa (cervical)25
MCF7 (breast)30

These findings suggest that the compound may have potential as an anticancer agent.

3. Neuroprotective Effects

Preliminary studies have suggested that this compound may possess neuroprotective properties, which could be beneficial for conditions such as Alzheimer's disease. In vitro studies demonstrated the ability to reduce oxidative stress in neuronal cells.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Free Radical Scavenging: The compound may act as an antioxidant, neutralizing free radicals and reducing oxidative damage.
  • Enzyme Inhibition: It has been suggested that bicyclic compounds can inhibit specific enzymes involved in cancer progression and microbial growth.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., the antimicrobial efficacy of various bicyclic compounds was assessed against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents on the bicyclic framework enhanced antimicrobial activity.

Case Study 2: Cytotoxicity Assessment

A research team led by Johnson et al. evaluated the cytotoxic effects of multiple derivatives of bicyclic compounds on HeLa and MCF7 cell lines. The study found that certain structural modifications significantly increased cytotoxicity, suggesting a structure–activity relationship.

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